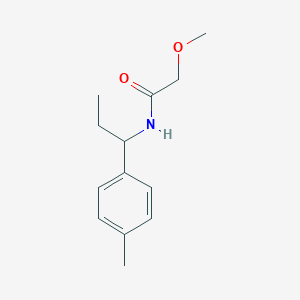![molecular formula C9H13FN2O3S B14900527 n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]sulfamide](/img/structure/B14900527.png)
n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]sulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]sulfamide: is an organic compound with the molecular formula C9H13FN2O3S. It is characterized by the presence of a sulfamide group attached to a phenyl ring substituted with fluoro and methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]sulfamide typically involves the reaction of 3-fluoro-4-methoxyphenyl ethylamine with sulfamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions: n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]sulfamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamide derivatives.
Reduction: Reduction reactions can convert the sulfamide group to amine derivatives.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo substitution reactions with suitable reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like bromine and nitric acid
Major Products Formed:
Oxidation: Sulfonamide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives
Scientific Research Applications
Chemistry: n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]sulfamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in various chemical reactions .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions of sulfamide-containing molecules with biological targets .
Medicine: The compound is explored for its potential therapeutic applications. It may exhibit pharmacological properties that make it suitable for drug development, particularly in the treatment of diseases where sulfamide derivatives are effective .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]sulfamide involves its interaction with specific molecular targets. The sulfamide group can form hydrogen bonds with biological molecules, influencing their activity. The fluoro and methoxy groups on the phenyl ring may enhance the compound’s binding affinity and specificity for certain targets .
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating their signaling activity.
Proteins: Interaction with proteins can alter their function and stability.
Comparison with Similar Compounds
- n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]aniline
- n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]-3-methylaniline
- n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]-N-methylamine
Uniqueness: n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]sulfamide is unique due to the presence of the sulfamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13FN2O3S |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-fluoro-1-methoxy-4-[1-(sulfamoylamino)ethyl]benzene |
InChI |
InChI=1S/C9H13FN2O3S/c1-6(12-16(11,13)14)7-3-4-9(15-2)8(10)5-7/h3-6,12H,1-2H3,(H2,11,13,14) |
InChI Key |
HGCDYJKLQQGNFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)F)NS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


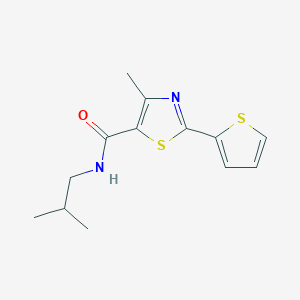
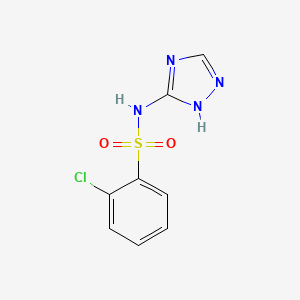



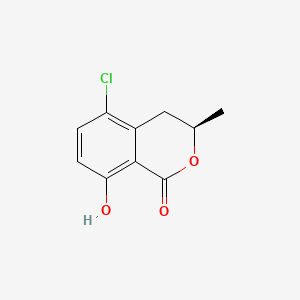
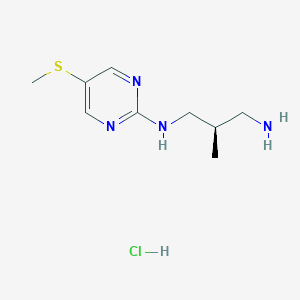
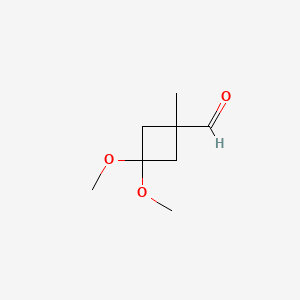
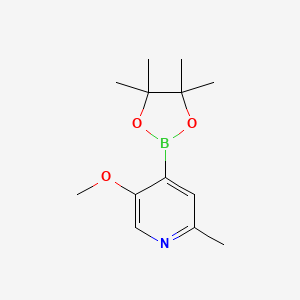


![(3-Methoxy-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B14900511.png)
